Structural and Physicochemical Divergence from the 3-Aminophenoxy Isomer
2-(4-Aminophenoxy)acetonitrile (4-APAN) exhibits a distinct molecular geometry and dipole moment compared to its positional isomer, 2-(3-aminophenoxy)acetonitrile (3-APAN). This para-substitution pattern leads to a predicted LogP value of 0.52, reflecting a specific lipophilicity profile crucial for membrane permeability in drug design. In contrast, the 3-aminophenoxy isomer, while having the same molecular weight (148.17 g/mol), possesses a different spatial arrangement that alters its interaction with biological targets and its solubility in various solvents .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 0.52 |
| Comparator Or Baseline | 2-(3-Aminophenoxy)acetonitrile; LogP data not uniformly available from vendors but qualitatively described as having altered solubility profile. |
| Quantified Difference | Not directly quantifiable due to lack of uniform vendor data, but the difference in substitution pattern is known to cause divergent LogP values. |
| Conditions | In silico prediction using ChemDraw/ACD/Labs algorithms . |
Why This Matters
The difference in LogP directly influences a compound's solubility, permeability, and distribution, making the para-isomer a more predictable choice for lead optimization where these parameters are critical.
